(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a pyrazolylmethyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the fluorophenyl and pyrazolylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazolylmethyl group could interact with active sites or allosteric sites. The tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core may provide structural stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[2-(4-bromophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The uniqueness of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its fluorophenyl group, which can enhance its binding affinity and specificity to certain molecular targets compared to its chloro- and bromo- counterparts. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-3-9-25-12-17(15(2)23-25)11-24-13-19-20(14-24)28-21(27)26(19)10-8-16-4-6-18(22)7-5-16/h3-7,12,19-20H,1,8-11,13-14H2,2H3/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJUFAUKLZVQB-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC3C(C2)OC(=O)N3CCC4=CC=C(C=C4)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC=C(C=C4)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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